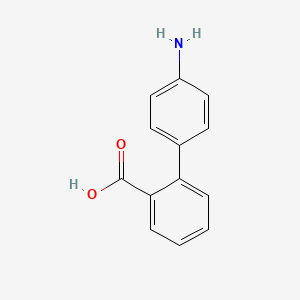

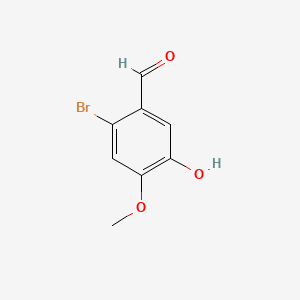

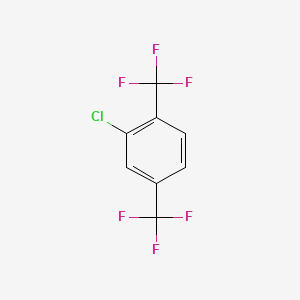

![molecular formula C10H10BrN3O B1330970 2-[(6-Bromoquinazolin-4-yl)amino]ethanol CAS No. 99057-99-5](/img/structure/B1330970.png)

2-[(6-Bromoquinazolin-4-yl)amino]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives can involve various methods, including the dimerization of benzamides as described in the first paper. This process is directed by aminoquinoline and promoted by cobalt, using ethanol as a solvent. The presence of a bromo substituent on the quinazoline ring, as in the compound of interest, is compatible with the reaction conditions outlined in the paper .

Molecular Structure Analysis

While the exact molecular structure of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol is not analyzed in the provided papers, the second paper discusses the synthesis and characterization of a tetrahydroquinazoline derivative. The characterization of such compounds typically involves spectral methods like FT-IR, NMR, and mass spectrometry, which can be applied to determine the structure of related compounds .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the first paper indicates that quinazoline derivatives can undergo cobalt-promoted dimerization, and the presence of various functional groups, including bromo, does not hinder this reaction . This suggests that the compound may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the papers. However, the second paper provides information on the thermal properties of a related quinazoline derivative, which includes the presence of ethanol in the complex and its behavior upon thermal decomposition. Such analyses can give an indication of the stability and reactivity of similar compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Quinazolinones : This compound is used in the synthesis of quinazolinones, which have been investigated for their various biological activities. For instance, Sahu et al. (2008) synthesized 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing their potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Biological Activities

- Cytotoxicity Studies : Khoza et al. (2015) used a derivative of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol in the synthesis of novel polycarbo-substituted imidazoquinazolines. These compounds were evaluated for their cytotoxicity against human breast and cervical cancer cells, demonstrating the compound's utility in cancer research (Khoza, Makhafola, & Mphahlele, 2015).

Catalytic Applications

- Catalysis in Organic Synthesis : The compound serves as a catalyst or intermediate in various organic syntheses. For example, Niknam et al. (2011) used a related compound in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting its role in facilitating chemical reactions (Niknam, Jafarpour, & Niknam, 2011).

Fluorescence and Luminescence Studies

- Fluorescence Quantum Yield Studies : Hisham et al. (2019) conducted research on N-aryl-2-aminoquinolines, related to this compound, exploring their fluorescence properties. This indicates the potential use of such compounds in fluorescence-based applications and studies (Hisham et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of how this compound interacts with the body’s biochemical pathways .

Pharmacokinetics

These properties will be crucial in determining the compound’s bioavailability and overall pharmacological profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Future studies will likely focus on elucidating these effects to better understand the compound’s potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-[(6-bromoquinazolin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYXDOBAKHYWFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349445 |

Source

|

| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99057-99-5 |

Source

|

| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

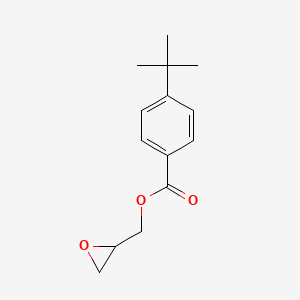

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

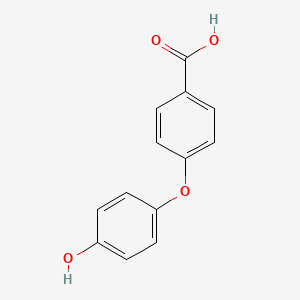

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)

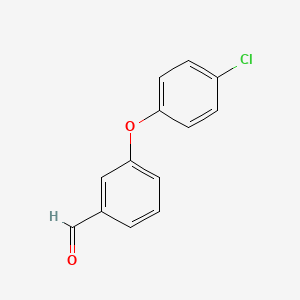

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)